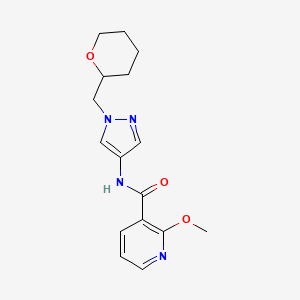

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

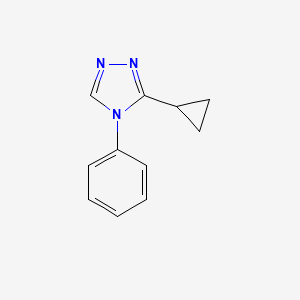

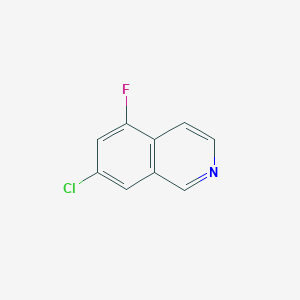

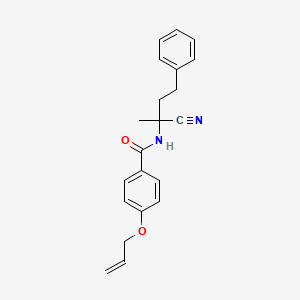

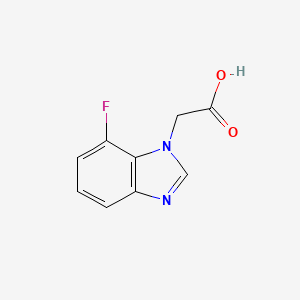

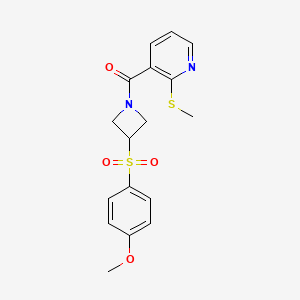

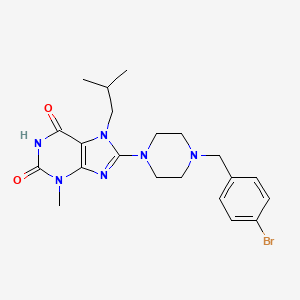

“2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is a complex organic compound that contains several functional groups including a pyrazole ring, a pyran ring, a nicotinamide group, and a methoxy group. These functional groups suggest that this compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring attached to a nicotinamide group via a methoxy group, and a pyran ring attached to the pyrazole ring. These rings could potentially participate in aromatic stacking interactions and hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nicotinamide and methoxy groups could increase its solubility in water .Aplicaciones Científicas De Investigación

Utilization in Biological Systems

Research on nicotinamide derivatives, including compounds structurally related to "2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide," has shown their importance in biological systems. For instance, derivatives of nicotinamide play critical roles in the metabolic processes of mammals, insects, and bacteria, with implications for understanding and treating diseases like pellagra (Ellinger, Fraenkel, & Abdel Kader, 1947).

Molecular Assemblies and Crystal Lattice Energetics

The study of molecular assemblies involving nicotinamide and pyrazinamide with dihydroxybenzoic acids provides insights into basic recognition patterns and crystal lattice energetic features. This research can contribute to the development of new pharmaceutical compounds and materials with specific molecular interactions (Jarzembska et al., 2017).

Enzymatic Catalysis and Metabolic Implications

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, affecting their metabolic fate and biological activity. Understanding NNMT's role and the impact of its substrates and products is essential for exploring potential therapeutic interventions for conditions associated with altered NNMT activity (Rini et al., 1990).

Chemical Synthesis and Drug Development

The synthesis and functional exploration of nicotinamide derivatives, including efforts to understand their biological activities and therapeutic potential, are ongoing areas of research. These compounds are being studied for their roles in various biological processes and their potential as therapeutic agents (Agekyan & Mkryan, 2015).

Antifungal and Inhibitory Activities

Nicotinamide derivatives are also being explored for their antifungal activities and as inhibitors of specific enzymes, showcasing their potential in agricultural and pharmaceutical applications. Understanding the structure-activity relationships of these compounds can lead to the development of new fungicides and therapeutic agents (Liu et al., 2020).

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of polymers , suggesting potential applications in materials science.

Mode of Action

It is known that similar compounds exhibit both thermal responsiveness and acid sensitivity in aqueous solutions . This is demonstrated through transmittance measurements, fluorescence, and 1H NMR spectroscopy .

Biochemical Pathways

The compound’s thermal responsiveness and acid sensitivity suggest that it may interact with biochemical pathways sensitive to changes in temperature and ph .

Result of Action

The compound’s thermal responsiveness and acid sensitivity suggest that it may induce changes in cellular environments sensitive to temperature and ph .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal responsiveness suggests that changes in temperature could influence its action . Similarly, its acid sensitivity indicates that changes in pH could also affect its efficacy and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-22-16-14(6-4-7-17-16)15(21)19-12-9-18-20(10-12)11-13-5-2-3-8-23-13/h4,6-7,9-10,13H,2-3,5,8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHZVMIYIWJGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2457117.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)

![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)

![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)

![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)